molecular formula C21H23BrF2N2O2 B2436668 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106769-69-0

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2436668
CAS RN: 1106769-69-0
M. Wt: 453.328
InChI Key: KYCQUEBVVUCIHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a difluoromethoxy group attached to a phenyl ring, a hydroxy group, and an imidazopyridinium ring system. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the hydroxy group could potentially be involved in acid-base reactions, and the imidazopyridinium ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the hydroxy group and the difluoromethoxy group could impact its solubility .

Scientific Research Applications

Structural and Chemical Analysis

  • The structural and chemical properties of related compounds have been extensively studied. For instance, Szafran et al. (2006) explored the structure of a similar compound, 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide, using X-ray diffraction, FTIR, NMR, and DFT methods, providing insights into its molecular structure and behavior (Szafran, Nowak-Wydra, Katrusiak, & Dega-Szafran, 2006).

Application in Chemical Sensing

  • Related compounds have been developed as chemosensors. For example, Liu et al. (2018) synthesized benzimidazolium salts, including a compound similar in structure, to create a fluorescent-colorimetric chemosensor for fluoride anion detection, demonstrating its potential in anion recognition and practical operation (Liu, Zeliang, & Zhao, 2018).

Synthesis and Biochemical Applications

  • The synthesis of related compounds has been a topic of research, as demonstrated by Shiga et al. (1984), who synthesized a pyridine analog for enzymatic reduction in lactate dehydrogenase activity determination (Shiga, Saito, Ueno, & Kina, 1984).
  • Additionally, Varma et al. (2020) investigated the synthesis and cytotoxicity of rhenium(I) organometallic compounds with similar structures for DNA interaction studies (Varma, Pursuwani, Suresh, Bhatt, & Patel, 2020).

Applications in Material Science

  • In the field of materials science, Laus et al. (2010) worked on N-Heterocyclic Carbene (NHC) derivatives of related imidazolium salts, contributing to the understanding of their solid-state properties and potential applications (Laus, Wurst, Kahlenberg, Kopacka, Kreutz, & Schottenberger, 2010).
  • The development of solar cell technology also involves related compounds, as Bagheri et al. (2015) synthesized pyridine derivatives, including those similar in structure, for use as additives in dye-sensitized solar cells, enhancing energy conversion efficiency (Bagheri, Dehghani, & Afrooz, 2015).

Future Directions

The future research directions for this compound would depend on its potential applications. These could range from medicinal chemistry if it shows biological activity, to materials science if it has interesting physical properties .

properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N2O2.BrH/c1-15-6-2-3-7-18(15)24-14-21(26,25-13-5-4-8-19(24)25)16-9-11-17(12-10-16)27-20(22)23;/h2-3,6-7,9-12,20,26H,4-5,8,13-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCQUEBVVUCIHC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.